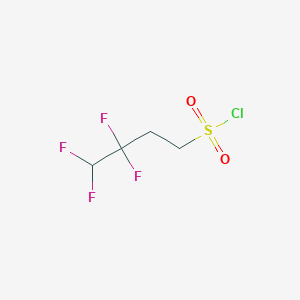
methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate, also known as PTIO-Me, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis of New Chemical Compounds
Research has demonstrated the synthesis of various derivatives containing the 1,2,3-triazole moiety, illustrating the chemical's utility in creating new compounds with potential applications in drug development and materials science. For instance, the synthesis of 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole moieties involves reactions with thiosemicarbazide, alkyl carbodithioate, and benzaldehyde, leading to compounds with established structural properties through elemental analysis and spectral data (Abdelriheem, Mohamed, & Abdelhamid, 2017).
Development of Materials with Potential Pharmaceutical Applications
The exploration of photosensitive polymers for drug delivery systems is another application, where researchers have developed photosensitive poly(benzoxazole) precursors from bis(o-aminophenol) and diphenyl isophthalate. These materials show potential for creating fine positive images under UV light, indicating their usefulness in high-precision drug delivery mechanisms (Ebara, Shibasaki, & Ueda, 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities . Therefore, it’s possible that this compound may also target pathways involved in fibrosis.
Mode of Action
Compounds with similar structures have been found to inhibit the expression of collagen, indicating a potential interaction with collagen synthesis pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability and distribution.
Result of Action
Similar compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may have anti-fibrotic effects.
properties
IUPAC Name |
methyl 2-[(1-phenyl-5-pyridin-2-yltriazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-30-22(29)16-11-5-6-12-17(16)24-21(28)19-20(18-13-7-8-14-23-18)27(26-25-19)15-9-3-2-4-10-15/h2-14H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIALAQAGJHOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile](/img/structure/B2420565.png)

![6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2420569.png)

![2-(4-Chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one](/img/structure/B2420574.png)
![N-(3-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2420576.png)
![2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid](/img/structure/B2420578.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2420581.png)

![4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid](/img/structure/B2420585.png)
![N,N'-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B2420586.png)
